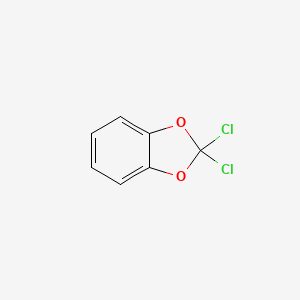

2,2-Dichloro-1,3-benzodioxole

Übersicht

Beschreibung

2,2-Dichloro-1,3-benzodioxole is a synthetic chemical that contains hydrogen fluoride and fluorine . It is used in the synthesis of organic compounds and as a solvent . This chemical has been monitored by the U.S. EPA because of its potential to cause cancer in animals . It is a colorless liquid with a strong odor .

Synthesis Analysis

2,2-Dichloro-1,3-benzodioxole is prepared by reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

The molecular formula of 2,2-Dichloro-1,3-benzodioxole is C7H4Cl2O2 . The InChI code is 1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H .Physical And Chemical Properties Analysis

2,2-Dichloro-1,3-benzodioxole has a boiling point of 215°C . It has a density of 1.5±0.1 g/cm3 . The vapor pressure is 0.2±0.4 mmHg at 25°C . The flash point is 85.1±27.4 °C . The molar refractivity is 42.5±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 2,2-Dichloro-1,3-Benzodioxole (DCBZ) has been utilized in the synthesis of various chemical compounds. For instance, DCBZ reacted with p-nitrophenol to synthesize 2,2-di-(p-nitrophenoxy)-l,3-benzodio-xole (DPBZ), characterized by IR and 1H NMR, and its crystal structure was determined by X-ray single crystal diffraction (Yin Zhi-qing, 2008).

- Additionally, DCBZ's reactivity with primary alcohols to produce o-phenylene carbonate and corresponding chloroalkanes has been studied. The yields of these chloroalkanes, ranging from 20-97%, depend on the reactants' molar ratios (Zhou Zai-chun, 2004).

Pharmacological Research

- Some derivatives of 1,3-benzodioxole, closely related to 2,2-dichloro-1,3-benzodioxole, have shown effectiveness against certain types of experimentally induced arrhythmias. A derivative, LR 529, was found to be notably active in preventing arrhythmias induced by various methods (G. Fregnan, G. Ferni, M. Prada, 1977).

Material Synthesis and Application

- The electropolymerization of 2,2-dimethyl-1,3-benzodioxole, a derivative of 2,2-Dichloro-1,3-benzodioxole, in boron trifuoride diethyl etherate has been explored. This process resulted in a novel conducting polymer, poly(2,2-dimethyl-1,3-benzodioxole), demonstrating an electrical conductivity of 0.23 S cm^-1. IR and NMR studies confirmed the polymerization occurred at specific positions of the benzodioxole structure (Xu Jing-kun, 2008).

Photochemical Applications

- A study demonstrated the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, a 1,3-benzodioxole derivative, and its capability as a caged one-component Type II photoinitiator for free radical polymerization. This photoinitiator, upon irradiation, releases a compound possessing benzophenone and 1,3-dioxole groups, which are key for light absorption and radical generation (Volkan Kumbaraci, B. Aydoğan, N. Talinli, Y. Yagcı, 2012).

Wirkmechanismus

Target of Action

2,2-Dichloro-1,3-benzodioxole is a chemically active reagent that can react with many compounds containing active hydrogen . .

Mode of Action

The compound is known to react selectively with hydroxyl and thiol groups . In these reactions, the hydroxyl group appears to have an absolute advantage

Result of Action

It is known to cause burns of eyes, skin, and mucous membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dichloro-1,3-benzodioxole. For instance, it reacts violently with water , indicating that its reactivity and stability can be significantly affected by the presence of water. Furthermore, adequate ventilation is recommended when handling this compound, suggesting that air flow and oxygen levels may also influence its action .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dichloro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNKOUVBELKKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452991 | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2032-75-9 | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,3-benzodioxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,3-benzodioxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,2-Dichloro-1,3-benzodioxole in polymer chemistry?

A1: 2,2-Dichloro-1,3-benzodioxole serves as a valuable monomer in the synthesis of polyorthocarbonates. It reacts with various aromatic diphenols, leading to the formation of these polymers. [, ] This reaction proceeds through a step-growth polymerization mechanism with the elimination of hydrogen chloride. []

Q2: The synthesis of polyorthocarbonates using 2,2-Dichloro-1,3-benzodioxole demonstrates interesting kinetic features. Could you elaborate on this?

A2: Research indicates that the highest molecular weight polyorthocarbonate is achieved when 2,2-Dichloro-1,3-benzodioxole is in slight excess (approximately 0.7 equivalent) relative to the diphenol. [] This contradicts the typical expectation in step-growth polymerization, where a strict stoichiometric balance is usually preferred. This phenomenon can be attributed to the difference in reaction rates between the first and second nucleophilic displacement steps involving 2,2-Dichloro-1,3-benzodioxole. The second displacement, involving the monochloride intermediate, proceeds significantly faster than the initial reaction with the diphenol. [] This difference in reactivity is likely influenced by the anomeric effect, as suggested by semiempirical molecular orbital calculations. []

Q3: What are the characteristics and applications of poly(monocyclic orthocarbonates) derived from 2,2-Dichloro-1,3-benzodioxole?

A3: Poly(monocyclic orthocarbonates) synthesized from 2,2-Dichloro-1,3-benzodioxole are generally amorphous and exhibit good film-forming properties. [] The molecular weight of these polymers varies depending on the chosen diphenol, with higher molecular weights observed when using diphenols with increased nucleophilicity. [] These polymers possess glass transition temperatures (Tg) ranging from 88-135 °C and demonstrate reasonable thermal stability, with a 10% weight loss observed around 340 °C under nitrogen. []

Q4: Can 2,2-Dichloro-1,3-benzodioxole be utilized to synthesize other compounds besides polymers?

A4: Yes, 2,2-Dichloro-1,3-benzodioxole can be used to synthesize other valuable compounds. For example, it reacts with p-nitrophenol to yield 2,2-di-(p-nitrophenoxy)-1,3-benzodioxole. [] This compound has been characterized using IR, 1H NMR, and X-ray single crystal diffraction, revealing its unique structural features and supramolecular organization through hydrogen bonding and π-π stacking. [] Additionally, 2,2-Dichloro-1,3-benzodioxole can be used as a starting material to synthesize 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a valuable intermediate in pharmaceutical and agrochemical production. []

Q5: How is 2,2-difluoro-1,3-benzodioxol-4-aldehyde synthesized from 2,2-Dichloro-1,3-benzodioxole?

A5: The synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde from 2,2-Dichloro-1,3-benzodioxole involves a multistep process. Starting with 4-methyl-2,2-dichloro-1,3-benzodioxole, it undergoes chlorination, fluorination, bromination, and finally hydrolysis to yield the desired aldehyde. [] This optimized procedure results in a good yield (62.3%) and high purity (97.2%) of the final product, confirmed by 1H NMR and MS analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)